4-Phenoxyphenylacetonitrile
Overview
Description
4-Phenoxyphenylacetonitrile is a chemical compound that has been studied in various contexts, including its potential as a nitric oxide donor, its reactivity under photolysis, and its role as an intermediate in organic synthesis. The compound's relevance spans from medicinal chemistry, where it may exhibit biological activities such as vasodilation and inhibition of platelet aggregation, to environmental chemistry, where its photodegradation may be significant in the context of pollutant breakdown .
Synthesis Analysis
The synthesis of 4-Phenoxyphenylacetonitrile and related compounds has been explored through different methods. For instance, 4-Phenyl-3-furoxancarbonitrile, which can release nitric oxide, is synthesized and can be activated by thiol cofactors . Another related compound, 4-Phenyl-3-oxobutanenitrile, is prepared via the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride . Additionally, the synthesis of 4-hydroxyphenylacetonitrile from vanillin has been improved using KF/Al2O3 as a dehydrant, showcasing a simple and economical method . These studies highlight the versatility of nitrile-containing compounds and their importance in synthetic organic chemistry.
Molecular Structure Analysis
The molecular structure of 4-Phenoxyphenylacetonitrile and its derivatives has been analyzed using various spectroscopic techniques. For example, the structure of 4-hydroxy-3-methoxyphenylacetonitrile was determined by IR spectra, elemental analysis, and 1H NMR . Similarly, the structure of 4-hydroxybenzonitrile and its anion has been studied by IR spectra and ab initio calculations, revealing significant spectral changes upon conversion to the oxyanion .
Chemical Reactions Analysis
The reactivity of 4-Phenoxyphenylacetonitrile and related compounds under different conditions has been a subject of interest. For instance, the photolysis of 4'-chloro-2-hydroxybiphenyl in acetonitrile aqueous solutions leads to unusual adducts, with mechanistic implications for the understanding of polychlorinated biphenyls photolysis . Additionally, the biotransformation of 4-hydroxyphenylacetonitrile to 4-hydroxyphenylacetic acid using whole cell arylacetonitrilase has been reported, demonstrating the potential for biocatalytic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Phenoxyphenylacetonitrile derivatives are influenced by their molecular structure. The conversion of 4-hydroxybenzonitrile into its anion, for example, leads to a decrease in the frequency of the cyano stretching band and an increase in its integrated intensity, indicating changes in the electronic structure . These properties are essential for understanding the behavior of these compounds in biological systems and the environment.
Scientific Research Applications
Electrochemical Studies :
- Voltammetric and Spectroelectrochemical Analysis : Studies have shown that compounds like 4-aminophenol, which share a structural similarity with 4-Phenoxyphenylacetonitrile, can be electrochemically oxidized at gold electrodes in solutions like acetonitrile. This oxidation process has been characterized using UV-Vis spectroscopy in novel spectroelectrochemical cells (Schwarz et al., 2003).
Analytical Chemistry :
- Detection of Nonylphenol Ethoxylate Metabolites : In the field of analytical chemistry, methods have been developed for determining concentrations of compounds like nonylphenol and its derivatives in vegetables and crops, using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). These methods involve extraction with acetonitrile and are useful for detecting residues in food (She et al., 2012).
Pharmacological Studies :
- Nitric Oxide Donors and Vasodilatory Activity : Some derivatives of phenylacetonitriles, like 4-Phenyl-3-furoxancarbonitrile, have been shown to release nitric oxide and exhibit vasodilatory activity. These compounds can act as efficient activators of the soluble guanylate cyclase in rat lungs and inhibit platelet aggregation (Medana et al., 1994).
Biochemistry and Molecular Biology :
- Cytochrome P-450 Studies : Research involving cytochrome P-450 and its role in hydroxylation processes has used compounds like pregnenolone carbonitrile and phenylacetonitriles. These studies help in understanding the enzymatic mechanisms in liver microsomes (Shimada & Guengerich, 1985).
Chemical Synthesis :
- Phenethylamines Synthesis : Phenylacetonitriles, similar to 4-Phenoxyphenylacetonitrile, have been used in the synthesis of phenethylamines. These syntheses provide insights into the chemical reactions and yields of various amines and their derivatives (Short et al., 1973).
Environmental Studies :
- Metabolism and Oxidation Studies : Studies on the metabolism of compounds like pyriproxyfen in tomatoes reveal insights into the environmental fate of pesticides. These studies are crucial for understanding the impact of such compounds on agricultural produce (Fukushima et al., 2005).
Microbiology :
- Bacterial Degradation of Environmental Contaminants : The degradation of environmental contaminants like p-Nitrophenol by bacteria involves gene clusters that may be similar in function to those that could act on compounds like 4-Phenoxyphenylacetonitrile. This research is vital for bioremediation strategies (Kitagawa et al., 2004).
Materials Science :
- Electroactive Polymer Synthesis : The synthesis of electroactive polymers based on phenol derivatives showcases the application of phenylacetonitriles in creating advanced materials with potential electronic applications (Kaya & Aydın, 2012).
Safety And Hazards
properties
IUPAC Name |
2-(4-phenoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOVIPKFOQOPEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380726 | |
Record name | 4-Phenoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxyphenylacetonitrile | |
CAS RN |
92163-15-0 | |
Record name | 4-Phenoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenoxyphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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